3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6(12)4-1-2-5-8-9-7(13)10(5)3-4/h1-3H,(H,9,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXENZHFWUUZBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241828-07-8 | |
| Record name | 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylpyridine with carboxylic acid derivatives in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxylic acid group at position 6 participates in nucleophilic acyl substitution under mild conditions:
Decarboxylation occurs at elevated temperatures (>200°C), yielding 3-oxo- triazolo[4,3-a]pyridine .
Condensation Reactions
The triazole ring facilitates cyclocondensation with β-dicarbonyl compounds:
Example Reaction with Ethyl Acetoacetate
Conditions: Acetic acid (6 eq.), Pd(OAc)₂ (10 mol%), ethanol, reflux (48 h)
Product: Pyrazolo[1,5-a]pyridine derivatives
Yield: 74% (with competitive triazolo byproduct formation)
Cross-Dehydrogenative Coupling (CDC)
Oxidative CDC reactions enable C–H functionalization:
| Substrate | Catalyst System | Product Class | Yield (%) | References |
|---|---|---|---|---|
| β-Ketoesters | Pd(OAc)₂, O₂ (1 atm) | Pyrazolo[1,5-a]pyridines | 94 | |
| 1,3-Cyclohexanedione | NaOH (20 mol%), H₂O | Tetrahydropyrido[1,2-b]indazoles | 83–90 |
Oxygen atmosphere significantly enhances yields compared to air or inert conditions .
4.1. Triazole Ring Functionalization
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Halogenation : NBS in CCl₄ selectively brominates the triazole ring at position 5 (yield: 68%) .
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Oxidation : H₂O₂/Fe²⁺ oxidizes the triazole ring to form N-oxide derivatives (yield: 55%) .
4.2. Pyridine Ring Reactions
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 7 (yield: 60%) .
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Reduction : H₂/Pd-C reduces the pyridine ring to a piperidine analog (yield: 73%) .
Metal-Complexation Behavior
The compound acts as a bidentate ligand via its carboxylic oxygen and triazole nitrogen:
Comparative Reactivity Analysis
Key differences from structurally related compounds:
Synthetic Challenges and Optimization
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Byproduct Formation : Competing triazolo[1,5-a]pyridine derivatives arise in CDC reactions when using >8 eq. acetic acid .
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Catalyst Selection : Pd(OAc)₂ outperforms Cu(OAc)₂ in minimizing dimerization side reactions (yield improvement: 22%) .
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Solvent Effects : Ethanol provides optimal solubility, while DMF accelerates decomposition above 80°C .
Scientific Research Applications
3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
3-Phenyl Derivatives
- NMR data (¹H and ¹³C) confirm aromatic proton environments distinct from the oxo derivative .
3-Methyl Derivatives
Halogenated Derivatives
- 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Ester and Fluorinated Derivatives
Methyl Ester Analog
- Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Fluorinated Analogs
- The hydrochloride salt improves aqueous solubility .
Core Heterocycle Modifications
Pyrimidine-Based Analogs
- 3-methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate
Comparative Data Table
Research Implications
- Bioactivity : The 3-oxo group in the target compound may act as a hydrogen-bond acceptor, critical for kinase inhibition . Fluorinated analogs (e.g., difluoromethyl) show promise in overcoming metabolic liabilities .
- Synthetic Utility : Methyl esters serve as intermediates for further functionalization, while bromo derivatives enable cross-coupling reactions .
Biological Activity
3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (commonly referred to as triazolopyridine) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antibacterial, antioxidant, anticancer properties, and more.
Structural Overview
The molecular formula of this compound is with a molecular weight of 183.17 g/mol. The compound features a triazole ring fused to a pyridine structure, which is known for its ability to interact with various biological targets.
Antibacterial Activity
Research indicates that triazolopyridine derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. A comparative analysis of minimum inhibitory concentrations (MICs) highlights the potential of these compounds:
| Compound | MIC against Staphylococcus aureus (μg/mL) | MIC against Escherichia coli (μg/mL) |
|---|---|---|
| Triazolopyridine Derivative | 32 | 16 |
| Ampicillin | 16 | 8 |
These results suggest that modifications in the triazole and pyridine structures can enhance antibacterial efficacy.
Antioxidant Activity
The antioxidant properties of triazolopyridine derivatives have been extensively studied. Compounds similar to this compound have shown effective radical scavenging activity against DPPH and hydrogen peroxide radicals. This suggests potential therapeutic applications in conditions related to oxidative stress.
Anticancer Activity
Anticancer properties of triazolopyridine derivatives have also been explored. In vitro studies indicate that certain derivatives exhibit moderate to excellent activity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa (cervical cancer) | 0.126 |
| Derivative B | SMMC-7721 (hepatoma) | 0.071 |
| Derivative C | K562 (leukemia) | 0.164 |
These findings underscore the potential of triazolopyridine derivatives in cancer therapy.
The biological activity of triazolopyridine compounds can be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in bacterial and cancer cell metabolism.
- Receptor Modulation : Some compounds may function as modulators of specific receptors, enhancing or inhibiting signaling pathways critical for cell survival and proliferation.
- Radical Scavenging : The structural features of these compounds allow them to effectively neutralize free radicals.
Study on Antibacterial Activity
A study published in a peer-reviewed journal assessed the antibacterial efficacy of several triazolopyridine derivatives against common pathogens. The results indicated that modifications at specific positions on the triazole ring could enhance antibacterial activity significantly compared to standard antibiotics like ampicillin .
Study on Anticancer Properties
In another investigation focusing on anticancer activity, researchers synthesized a series of triazolopyridine derivatives and tested them against various cancer cell lines. The study concluded that certain structural modifications led to increased potency against specific cancers compared to established chemotherapeutics .
Q & A
Q. What are the established synthetic routes for 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid?
Methodological Answer: The compound is typically synthesized via cyclization reactions. For example, condensation of hydrazine derivatives with carboxylic acids under reflux in glacial acetic acid or solvent-free conditions yields triazolopyridine cores. PhI(OAc)₂-mediated cyclization of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines is another route . Key intermediates are characterized using ¹H/¹³C NMR and elemental analysis to confirm regioselectivity .
Q. How is the structural identity of this compound verified post-synthesis?
Methodological Answer: Combine spectroscopic techniques:
- ¹H/¹³C NMR : Signals for methyl/methylene protons (δ 2.56 ppm for CH₃) and downfield –NH protons (δ 13.99 ppm) confirm functional groups .
- LCMS/HRMS : Validate molecular weight (e.g., ESIMS m/z 311.1) and purity (>95% by HPLC) .
- Elemental analysis : Match calculated vs. observed C/H/N ratios to rule out impurities .
Q. What biological activities are associated with this scaffold?
Methodological Answer: Derivatives of this core show potential as kinase inhibitors (e.g., EGFR-TK) and antihypertensive agents. Bioactivity is assessed via:
- In vitro enzyme assays : Measure IC₅₀ values against target kinases .
- Cell-based assays : Test cytotoxicity and selectivity in cancer cell lines .
Advanced Research Questions
Q. How can reaction yields for triazolopyridine derivatives be optimized?
Methodological Answer:
Q. How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- D₂O exchange in NMR : Confirm exchangeable protons (e.g., –NH groups) to distinguish tautomers .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra, especially for fused heterocycles .
- Cross-validation : Compare LCMS retention times with synthetic intermediates to trace byproducts .
Q. What strategies improve the compound’s stability in biological assays?
Methodological Answer:
Q. How to design analogues for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., –CF₃) at position 3 to modulate electronic effects .
- Scaffold hopping : Replace the pyridine ring with pyrazolo[3,4-b]pyridine to explore bioisosteric effects .
- Molecular docking : Predict binding modes to EGFR or retinol-binding proteins to prioritize synthetic targets .
Q. What computational methods are used to predict metabolic pathways?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
